Jionoside A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ischemic Stroke and Neuroprotection

Jionoside A1 has been investigated for its potential neuroprotective effects in ischemic stroke. In experimental models, it was found to alleviate ischemia/reperfusion injury by promoting Nix-mediated mitophagy. By removing damaged mitochondria, Jionoside A1 may reduce cytotoxic damage and enhance neurological recovery after stroke .

Anti-Inflammatory Properties

Studies suggest that Jionoside A1 possesses anti-inflammatory properties. It may modulate immune responses and inhibit inflammatory pathways, making it relevant for conditions associated with chronic inflammation .

Antioxidant Activity

Jionoside A1 exhibits antioxidant effects by scavenging free radicals and protecting cells from oxidative stress. Its antioxidant properties could be beneficial in various health contexts, including aging-related diseases and oxidative damage .

Anti-Diabetic Potential

Some studies explore Jionoside A1’s role in managing diabetes. It may enhance insulin sensitivity, reduce blood glucose levels, and mitigate diabetic complications .

Anti-Cancer Effects

While preliminary, there is interest in Jionoside A1’s potential as an anti-cancer agent. It has demonstrated inhibitory effects on cancer cell growth and metastasis in certain cancer types .

Wirkmechanismus

Target of Action

Jionoside A1, a substance found in the traditional Chinese herb Rehmannia glutinosa, primarily targets the Nix protein . Nix is a protein that plays a crucial role in mitophagy, a process that removes damaged mitochondria .

Mode of Action

Jionoside A1 interacts with its target, Nix, to promote mitophagy . This interaction results in the removal of damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Biochemical Pathways

The primary biochemical pathway affected by Jionoside A1 is the mitophagy pathway . By promoting Nix-mediated mitophagy, Jionoside A1 facilitates the removal of damaged mitochondria, which is crucial in ischemia-reperfusion injury in ischemic stroke .

Pharmacokinetics

It is known that jionoside a1 is isolated and purified from the roots of rehmannia glutinosa . More research is needed to fully understand the ADME properties of Jionoside A1 and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Jionoside A1’s action include the reduction of cytotoxic damage and the enhancement of neurological recovery . By promoting Nix-mediated mitophagy, Jionoside A1 may reduce ischemic stroke .

Action Environment

The action, efficacy, and stability of Jionoside A1 can be influenced by various environmental factors. For instance, the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model were established to study the effects of Jionoside A1 . .

Eigenschaften

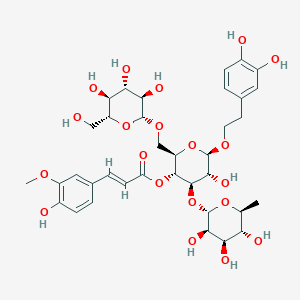

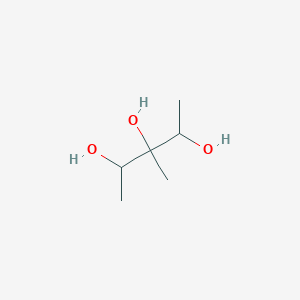

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZTGRENZINFN-WEDRDYHSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jionoside A1 | |

Q & A

Q1: What is the potential therapeutic benefit of Jionoside A1 in ischemic stroke?

A1: Research suggests that Jionoside A1 might help alleviate damage caused by ischemic stroke. A study using both in vitro (oxygen-glucose deprivation/reperfusion model) and in vivo (transient middle cerebral artery occlusion model) models of ischemic stroke demonstrated that Jionoside A1 treatment reduced the severity of injury []. This protective effect is attributed to its ability to promote mitophagy, a process that removes damaged mitochondria from cells, thereby reducing further damage and promoting neurological recovery [].

Q2: How does Jionoside A1 promote mitophagy in the context of ischemic stroke?

A2: While the research highlights the positive impact of Jionoside A1 on mitophagy, the exact mechanism by which it achieves this effect is not fully elucidated within the provided abstracts []. Further research is needed to identify the specific molecular targets and pathways involved in Jionoside A1's promotion of mitophagy.

Q3: What is the origin of Jionoside A1 and what other compounds is it often found with?

A3: Jionoside A1 is a natural compound found in the roots of Rehmannia glutinosa, a herb used in traditional Chinese medicine [, , , ]. Analysis of Rehmannia glutinosa extracts reveals that Jionoside A1 often occurs alongside other compounds, including purpureaside C, jionoside B1, acteoside, isoacteoside, and various other iridoid glycosides [, , , ]. This co-occurrence highlights the complex chemical composition of this traditional medicinal herb.

Q4: What analytical techniques are employed to identify and quantify Jionoside A1 in plant extracts or formulations?

A4: High-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is a key analytical technique used for characterizing Jionoside A1 in complex mixtures like those derived from Rehmannia glutinosa []. This method provides high resolution separation of individual components, while mass spectrometry allows for accurate identification and quantification based on the compound's mass-to-charge ratio.

Q5: Beyond ischemic stroke, are there other potential applications for Jionoside A1 being investigated?

A5: While the provided research focuses on the role of Jionoside A1 in ischemic stroke, Rehmannia glutinosa extracts, which contain Jionoside A1, have been traditionally used for their immunosuppressive properties []. This suggests that Jionoside A1 might possess potential in modulating immune responses, but further research is needed to explore this avenue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/no-structure.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)